molecular formula C26H24N4O3 B2683357 7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-43-1

7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2683357
CAS No.: 1251672-43-1
M. Wt: 440.503
InChI Key: PRRHQMUGIJZEHV-UHFFFAOYSA-N
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Description

7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the phenyl group, and the addition of the carbamoyl and methyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-methyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

7-methyl-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-8-11-19(12-9-17)14-27-23(31)16-30-15-22(26(33)29-20-6-4-3-5-7-20)24(32)21-13-10-18(2)28-25(21)30/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRHQMUGIJZEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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